4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium
Overview
Description
4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of diazonium groups and sulfonate groups, which contribute to its reactivity and solubility in water. It is often used in various scientific and industrial applications due to its ability to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium typically involves the diazotization of an appropriate aromatic amine. The process begins with the sulfonation of the aromatic ring, followed by the introduction of the diazonium group through a diazotization reaction. This reaction is usually carried out in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium ion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product. The use of automated systems and real-time monitoring helps in maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines, leading to the formation of substituted aromatic compounds.
Coupling Reactions: This compound can participate in azo coupling reactions with phenols and aromatic amines, resulting in the formation of azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, sodium hydroxide, and primary amines. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substituted Aromatic Compounds: Depending on the nucleophile used, various substituted aromatic compounds can be formed.
Azo Dyes: The coupling reactions yield brightly colored azo dyes, which are widely used in the textile industry.
Aromatic Amines: Reduction reactions produce the corresponding aromatic amines.
Scientific Research Applications
4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Research is ongoing into its potential use in drug development and diagnostic assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium: shares similarities with other diazonium salts, such as benzenediazonium chloride and p-nitrobenzenediazonium chloride.
Azo Compounds: Compounds like azobenzene and methyl orange also contain azo groups and exhibit similar reactivity.
Uniqueness
What sets this compound apart is its dual functionality, with both diazonium and sulfonate groups. This dual functionality enhances its solubility in water and its reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8H/p+2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENCUDCCCFORSC-OWOJBTEDSA-P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+]#N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+]#N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+]#N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+]#N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6S2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13954-62-6 | |
Record name | 4, 2,2'-disulfo-, dichloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenediazonium, 4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-(vinylene)bis[3-sulphobenzenediazonium] dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.289 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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